2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Description
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid is a heterocyclic organic compound featuring an isoxazole ring fused with a dihydro-oxo moiety and an acetic acid substituent. The isoxazole core (a five-membered ring containing oxygen and nitrogen atoms at adjacent positions) is substituted with a methyl group at position 5, a ketone at position 3, and an acetic acid group at position 4.
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)7-11-3/h2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
FCLBCXJMVBRZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the acetic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and other bioactive agents.
Medicine: Isoxazole derivatives are being explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivities. For example, some derivatives may inhibit enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Comparative Insights:
Heterocycle Influence: Isoxazole vs. Oxazole: The target compound’s isoxazole ring (adjacent O/N atoms) differs from oxazole’s separated O/N configuration, affecting resonance stabilization and reactivity. For example, oxazole derivatives are more electron-deficient, favoring electrophilic substitutions . Thiazole vs.
Substituent Effects: The methyl group in the target compound and its oxazole isomer () may sterically hinder interactions, whereas the amino group in introduces zwitterionic character, improving aqueous solubility. Carboxylic acid substituents (common across all compounds) contribute to acidity (pKa ~2-3) and enable salt formation or conjugation reactions.
Physicochemical Properties :
- Molecular weights range from 173.13 (target) to 234.21 (oxadiazole derivative ), with higher weights correlating to increased lipophilicity (e.g., methoxyphenyl group in ).
- Thiazole derivatives () exhibit higher molar mass due to sulfur inclusion but retain moderate polarity from hydroxy and acetic acid groups.
For example, (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate requires precautions against inhalation and skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
